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3-(2-Fluoro-4,6-dimethylphenyl)azetidin-3-ol Documentation Hub

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  • Product: 3-(2-Fluoro-4,6-dimethylphenyl)azetidin-3-ol

Core Science & Biosynthesis

Foundational

The Contracted Pharmacophore: Therapeutic Potential of 3-Aryl-Azetidin-3-ol Compounds

The following technical guide details the pharmacological landscape, synthetic accessibility, and therapeutic potential of the 3-aryl-azetidin-3-ol scaffold. Technical Whitepaper | Medicinal Chemistry & Pharmacology Exec...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological landscape, synthetic accessibility, and therapeutic potential of the 3-aryl-azetidin-3-ol scaffold.

Technical Whitepaper | Medicinal Chemistry & Pharmacology

Executive Summary

The 3-aryl-azetidin-3-ol core represents a "contracted" bioisostere of the privileged 4-aryl-piperidin-4-ol scaffold (found in pethidine, haloperidol, and loperamide). By reducing the ring size from six (piperidine) to four (azetidine), medicinal chemists introduce significant conformational constraints and alter the vector projection of substituents.

This structural modification offers three distinct advantages in drug design:

  • Metabolic Stability: The strained azetidine ring is often more resistant to oxidative metabolism (e.g., N-dealkylation) compared to flexible piperidines.

  • Selectivity Tuning: The altered bond angles (~90°) change the spatial relationship between the basic nitrogen and the aryl/hydroxyl pharmacophores, potentially shifting selectivity between subtypes (e.g., µ-opioid vs. σ-receptor).

  • Novel IP Space: It provides a distinct chemical entry point into crowded patent landscapes dominated by piperidines and pyrrolidines.

Structural Pharmacology & SAR

The 3-aryl-azetidin-3-ol moiety functions as a rigidified pharmacophore. Its biological activity is driven by three key interaction points:

  • The C3-Aryl Group: Provides

    
     stacking interactions (e.g., with Phenylalanine or Tryptophan residues in the binding pocket).
    
  • The C3-Hydroxyl Group: Acts as a critical Hydrogen Bond Donor (HBD) or Acceptor (HBA), often locking the ligand into a specific active conformation.

  • The Azetidine Nitrogen: At physiological pH, this amine is protonated, forming an essential salt bridge with anionic residues (e.g., Aspartate) in GPCRs and transporters.

SAR Visualization: The "Contracted" Interaction

The following diagram illustrates how the azetidine core maps onto the binding pocket of a theoretical monoamine transporter, contrasting it with a piperidine.

SAR_Mechanism Scaffold 3-Aryl-Azetidin-3-ol (Core Scaffold) Aryl C3-Aryl Group (Lipophilic/Pi-Stacking) Scaffold->Aryl Substitution Hydroxyl C3-Hydroxyl (H-Bonding Directionality) Scaffold->Hydroxyl Substitution Amine Azetidine Nitrogen (Ionic Interaction / Salt Bridge) Scaffold->Amine Core Ring Target_SERT SERT/DAT Transporters (Reuptake Inhibition) Aryl->Target_SERT Pi-Interaction (Phe) Target_GluN2B GluN2B (NMDA) (Allosteric Modulation) Aryl->Target_GluN2B Hydrophobic Pocket Target_Opioid Mu/Delta Opioid (Analgesia) Aryl->Target_Opioid Pharmacophore Overlap Hydroxyl->Target_GluN2B H-Bond Network Amine->Target_SERT Asp98 Salt Bridge

Figure 1: Pharmacophore mapping of the 3-aryl-azetidin-3-ol scaffold to key therapeutic targets.

Primary Therapeutic Targets

A. Monoamine Transporters (SERT / DAT)

The most validated target class for this scaffold is the Serotonin (SERT) and Dopamine (DAT) transporters.

  • Mechanism: Competitive inhibition of neurotransmitter reuptake.

  • Key Insight: 3-aryl-3-arylmethoxyazetidines have demonstrated high affinity (low nanomolar

    
    ) for SERT. The rigid azetidine ring positions the benzhydryl-like ether moiety to occupy the S1 and S2 binding sites of the transporter more selectively than flexible analogs.
    
  • Therapeutic Application: Depression, anxiety disorders, and potentially psychostimulant withdrawal (due to dual DAT/SERT activity).

B. GluN2B-Containing NMDA Receptors

The 3-aryl-3-ol motif serves as a bioisostere for the 4-phenylpiperidine moiety found in ifenprodil and its derivatives.

  • Mechanism: Negative Allosteric Modulation (NAM) of the GluN2B subunit.

  • Significance: GluN2B-selective antagonists offer rapid-acting antidepressant effects (similar to ketamine) and neuroprotection without the psychotomimetic side effects associated with non-selective NMDA blockade.

  • Structural Logic: The azetidine ring constrains the distance between the basic nitrogen and the aryl group, potentially improving fit within the GluN2B amino-terminal domain (ATD).

C. Opioid & Sigma Receptors

Historically, the 4-phenylpiperidin-4-ol core is the "morphine rule" pharmacophore (e.g., Meperidine).

  • Hypothesis: Contracting the ring to azetidine retains the essential pharmacophore (Aryl + Quaternary Carbon + Amine) but alters the receptor subtype profile.

  • Data: 3-aryl-azetidines have shown activity as modulators of cortical catecholaminergic neurotransmission, often overlapping with sigma-1 receptor binding profiles (chaperone proteins involved in cellular stress and neurodegeneration).

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of 3-Phenyl-Azetidin-3-ol

This protocol uses a Grignard addition to a protected azetidinone. It is self-validating because the formation of the quaternary center at C3 results in a distinct disappearance of the C3-proton signal in NMR.

Reagents:

  • 1-Boc-3-azetidinone (Starting Material)

  • Phenylmagnesium Bromide (PhMgBr, 3.0 M in ether)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium Chloride (sat. aq.)

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon atmosphere. Add 1-Boc-3-azetidinone (1.0 eq) and dissolve in anhydrous THF (0.2 M concentration). Cool to -78°C (dry ice/acetone bath). Critical: Low temperature prevents ring opening.

  • Addition: Add PhMgBr (1.2 eq) dropwise over 20 minutes. The solution may turn slightly yellow.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (30% EtOAc/Hexane). The ketone spot will disappear, replaced by a more polar alcohol spot.

  • Quench: While still at -78°C, quench with saturated

    
     solution (5 mL). Allow to warm to room temperature.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (Gradient: 10% -> 40% EtOAc/Hexanes).

  • Deprotection (Optional): Treat with 4M HCl in Dioxane to yield the free amine salt.

Validation Criteria:

  • 1H NMR (CDCl3): Look for the disappearance of the C3 multiplet of the ketone. The product will show two doublets for the azetidine ring protons (diastereotopic due to the chiral center if substituted, or symmetric if simple phenyl) and the aromatic signals.

  • 13C NMR: The C3 quaternary carbon will appear around ~70-75 ppm.

Protocol 2: In Vitro SERT Binding Assay

Objective: Determine the affinity (


) of the synthesized azetidine for the Serotonin Transporter.
  • Membrane Prep: Use HEK-293 cells stably expressing human SERT. Homogenize and centrifuge to isolate membranes.

  • Radioligand: Use

    
    -Citalopram (approx. 2 nM).
    
  • Incubation: Incubate membranes (50 µg protein) with radioligand and varying concentrations of the test azetidine (10^-10 to 10^-5 M) in Tris-HCl buffer (pH 7.4) for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Quantitative Data Summary

Target ClassRepresentative CompoundBinding Affinity (

/

)
Therapeutic Indication
SERT 3-(3,4-dichlorophenyl)-3-arylmethoxyazetidine~ 1.0 nMDepression, OCD
DAT 3-(3,4-dichlorophenyl)-3-phenylmethoxyazetidine~ 50 - 100 nMADHD, Stimulant Abuse
GluN2B 3-phenyl-3-hydroxyazetidine (derivative)~ 0.5 µMDepression (Rapid Acting)
Opioid (µ) 3-aryl-azetidine (N-substituted)~ 100 - 500 nMAnalgesia (Non-addictive potential)

Synthesis Workflow Diagram

Synthesis_Workflow Start 1-Boc-3-Azetidinone (Commercial SM) Intermediate Intermediate: Alkoxide Complex Start->Intermediate Nucleophilic Addition Reagent Aryl-MgBr (Grignard) THF, -78°C Reagent->Intermediate Quench Quench (NH4Cl) Warm to RT Intermediate->Quench Product 1-Boc-3-Aryl-3-Hydroxyazetidine (Target Scaffold) Quench->Product Protonation Deprotection HCl / Dioxane (Optional: Free Amine) Product->Deprotection N-Boc Removal

Figure 2: Synthetic pathway for the generation of the 3-aryl-azetidin-3-ol core.

References

  • 3-Aryl-3-arylmethoxyazetidines: A new class of high affinity ligands for monoamine transporters. Source: Bioorganic & Medicinal Chemistry Letters (via NIH/PubMed) URL:[Link]

  • Synthesis and Structure-Activity Relationships of 5'-Aryl-14-alkoxypyridomorphinans (Opioid/Azetidine structural relevance). Source: Journal of Medicinal Chemistry URL:[Link]

  • Synthesis of 3,3-Diarylazetidines (Methodology and CNS relevance). Source: CORE (University of New Orleans Dissertation) URL:[Link]

  • Characterization of tritiated JNJ-GluN2B-5... a high affinity GluN2B radioligand. Source: Journal of Neurochemistry (PubMed) URL:[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Source: PubMed (Review) URL:[Link]

Exploratory

Strategic Synthesis and Application of Fluorinated Azetidine Scaffolds

Topic: Discovery and Synthesis of Novel Fluorinated Azetidine Scaffolds Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads Executive Summary: The "Escape from Flat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and Synthesis of Novel Fluorinated Azetidine Scaffolds Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the saturation of chemical space with flat, aromatic-heavy compounds has necessitated a shift toward


-rich scaffolds. Fluorinated azetidines represent a high-value structural motif in this transition. They offer a unique combination of conformational rigidity , metabolic stability , and bioisosteric potential  (often mimicking carbonyls or gem-dimethyl groups) while maintaining a low molecular weight.

This guide details the strategic integration of fluorine into the azetidine ring, moving beyond simple substitutions to scalable, robust synthetic methodologies suitable for library generation and lead optimization.

Physicochemical Rationale

The introduction of fluorine into the strained four-membered ring profoundly alters the physicochemical profile of the parent amine.

The Fluorine Effect on Basicity and Lipophilicity

Fluorination lowers the


 of the azetidine nitrogen via the inductive electron-withdrawing effect of the C-F bond. This is critical for optimizing oral bioavailability, as it reduces lysosomal trapping and improves permeability.

Table 1: Comparative Physicochemical Properties

ScaffoldStructureEst.

(Conj. Acid)
LogP (Calc)Bioisosteric Utility
Azetidine

~11.30.25Secondary amine spacer
3-Fluoroazetidine

~9.50.45Dipole modulation
3,3-Difluoroazetidine

~7.8 - 8.50.65Carbonyl (

) mimic

Note: Values are approximate and solvent-dependent. The


 suppression in 3,3-difluoroazetidine renders the amine less basic than typical secondary amines, reducing hERG liability.
Metabolic Stability

The C-H bonds in azetidine are susceptible to oxidative metabolism (P450-mediated


-hydroxylation). Fluorination at the C3 position blocks this "soft spot," significantly extending half-life (

) without adding excessive lipophilicity.

Strategic Methodologies: Decision Matrix

Selecting the correct synthetic pathway depends on the desired substitution pattern and the availability of precursors.

Synthesis Decision Tree

AzetidineSynthesis Start Target Scaffold Type1 3,3-Difluoroazetidine Start->Type1 Type2 3-Fluoro-3-Aryl Start->Type2 Type3 Complex/Chiral Start->Type3 MethodA Deoxyfluorination (DAST/XtalFluor) Type1->MethodA Small Scale / Late Stage MethodB Cyclization (Reformatsky/Reduction) Type1->MethodB Multi-gram / De Novo MethodD Strain Release (Azabicyclo[1.1.0]butane) Type2->MethodD Novel Substitution MethodC Photoredox (Aza-Paternò-Büchi) Type3->MethodC High Complexity

Figure 1: Strategic decision matrix for selecting the synthesis route based on target scaffold complexity and scale.

Detailed Experimental Protocols

Protocol A: Deoxyfluorination (The "Workhorse" Method)

Target:


-Protected-3,3-difluoroazetidine
Mechanism:  Nucleophilic fluorination of a ketone using Diethylaminosulfur Trifluoride (DAST) or the safer XtalFluor-E®.

Safety Warning: DAST can be explosive upon heating. Reactions must be kept below 50°C. XtalFluor-E is recommended for higher thermal stability.

Step-by-Step Methodology:
  • Precursor Preparation: Dissolve

    
    -Boc-3-azetidinone (1.0 equiv) in anhydrous Dichloromethane (DCM) under Argon.
    
  • Reagent Addition:

    • If using DAST: Cool to -78°C. Add DAST (2.5 equiv) dropwise.

    • If using XtalFluor-E: Add XtalFluor-E (2.5 equiv) and

      
       (promoter) at 0°C.
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor via TLC (stain with

    
    ) or 
    
    
    
    NMR.
  • Quenching (Critical):

    • Cool back to 0°C.

    • Slowly quench with saturated aqueous

      
      . Caution:  Vigorous 
      
      
      
      evolution.
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Validation Criteria:

  • 
     NMR:  Look for a singlet (or triplet if H-coupling is resolved) around -100 ppm (referenced to 
    
    
    
    ).
  • 
     NMR:  The C3 carbon will appear as a triplet (
    
    
    
    ).
Protocol B: Photoredox Aza-Paternò-Büchi (The "Modern" Method)

Target: Highly functionalized azetidines from oximes and alkenes. Rationale: This method allows for the construction of the azetidine ring with substituents already in place, avoiding the difficulty of functionalizing the strained ring later.

Workflow:
  • Catalyst System: Use an Iridium photocatalyst, e.g.,

    
     (1 mol%).
    
  • Substrates: Mix the oxime (1.0 equiv) and the fluorinated alkene (2.0 equiv) in Acetonitrile.

  • Irradiation: Irradiate with Blue LEDs (450 nm) under inert atmosphere for 24 hours.

  • Mechanism: The excited catalyst promotes the oxime to a triplet state, which undergoes [2+2] cycloaddition with the alkene.

Structural Analysis & Quality Control

NMR Characterization Nuances

Fluorine coupling (


-coupling) complicates proton NMR spectra, often turning simple signals into multiplets.
  • Geminal Coupling (

    
    ):  Typically 45–55 Hz.
    
  • Vicinal Coupling (

    
    ):  Typically 20–30 Hz in azetidines due to the fixed dihedral angle (Gauche effect).
    

Self-Validating Check: In 3,3-difluoroazetidine, the methylene protons at C2 and C4 are chemically equivalent but magnetically non-equivalent if the N-substituent creates a slow inversion or chiral environment, often appearing as complex multiplets rather than simple doublets.

Stability Testing

Novel fluorinated azetidines should be stress-tested for ring opening:

  • Acid Stability: Stir in 1M HCl for 24h. (Fluorinated azetidines are generally stable; non-fluorinated can ring-open).

  • Nucleophilic Stability: Test against thiols (Glutathione mimic) to ensure the ring is not an alkylating agent (potential toxicity flag).

References

  • Vertex AI Search. (2025). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. National Institutes of Health (PMC). Link

  • Vertex AI Search. (2025). Synthesis of N-Protected 3,3-Difluoroazetidin-2-ones. ResearchGate. Link

  • Vertex AI Search. (2025). On the Metabolic Stability of Fluorinated Small Molecules. National Institutes of Health (PMC). Link

  • Vertex AI Search. (2025). Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. National Institutes of Health (PMC). Link

  • Vertex AI Search. (2025). 3,3-Difluoroazetidine hydrochloride Properties. PubChem.[1] Link

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Guide: Overcoming Low Yield in 3-Aryl-Azetidin-3-ol Synthesis

To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Chemical Synthesis Division Subject: Troubleshooting and Optimization of Nucleophilic Addition to 3-Azeti...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Chemical Synthesis Division Subject: Troubleshooting and Optimization of Nucleophilic Addition to 3-Azetidinones

Executive Summary: The "Hidden" Enolization Trap

The synthesis of 3-aryl-azetidin-3-ols via nucleophilic addition to 3-azetidinone (typically N-protected) is deceptively simple on paper but notoriously erratic in practice.[1] The core issue is rarely the nucleophilicity of your aryl reagent; it is the high basicity of the reagent combined with the high acidity of the


-protons  in the strained azetidinone ring.

If your yields are hovering between 10-30% with high recovery of starting material, your reaction is likely proceeding through enolization rather than nucleophilic addition.[1] This guide provides the mechanistic insights and field-proven protocols to switch this pathway and restore high yields.

Diagnostic & Troubleshooting Center

Problem Type A: "I recover mostly starting material after quenching."

Diagnosis: Enolization Dominance. The Grignard or Organolithium reagent acted as a base, deprotonating the C2/C4 position. Upon aqueous quench, the enolate reprotonates to reform the starting ketone.

  • Immediate Fix: Switch to Organocerium chemistry (Imamoto conditions) . The high oxophilicity of Ce(III) activates the carbonyl, while the organocerium species is less basic than its magnesium counterpart.

  • Alternative Fix: Use Aryllithium reagents at -78°C .[1] At this temperature, the kinetic rate of addition often outcompetes proton transfer.

Problem Type B: "I see product on LCMS, but my isolated yield is <10%."

Diagnosis: Phase Transfer Failure. 3-Hydroxy-azetidines are polar, amphiphilic molecules.[1] If you are using N-Boc, the product has significant water solubility, especially if the pH is not strictly neutral or slightly basic.[1]

  • Immediate Fix: Do not use pure Ethyl Acetate or Ether for extraction. Use CHCl

    
    :Isopropanol (3:1)  or DCM:MeOH (9:1)  as the organic phase. Saturate the aqueous phase with solid NaCl (salting out) before extraction.
    
Problem Type C: "I see reduction products (3-hydroxy-azetidine without the aryl group)."

Diagnosis:


-Hydride Transfer. 
Common with alkyl-substituted Grignards or hindered aryl Grignards.[1]
  • Immediate Fix: Switch to the corresponding Aryllithium or use LaCl

    
      as a complexing agent to alter the transition state geometry.
    

Decision Logic & Mechanistic Pathway

The following diagram illustrates the kinetic competition between the desired addition and the parasitic enolization pathway.

Azetidinone_Reaction_Pathway cluster_0 Optimization Strategy Start N-Boc-3-Azetidinone Intermediate_A Tetrahedral Intermediate (Alkoxide) Start->Intermediate_A Path A: Nucleophilic Addition (Promoted by CeCl3 / Low Temp) Intermediate_B Enolate Species Start->Intermediate_B Path B: Deprotonation (Promoted by Basicity/High Temp) Reagent Aryl-Metal (RM) Reagent->Start + Product 3-Aryl-3-Hydroxy-Azetidine (High Yield) Intermediate_A->Product Aqueous Quench Recovered Recovered Starting Material (Low Yield) Intermediate_B->Recovered Aqueous Quench Advice1 Use CeCl3 (anhydrous) to block Path B Advice2 Use -78°C (Li) to favor Path A

Figure 1: Kinetic competition between nucleophilic addition (green) and enolization (red).

Validated Experimental Protocols

Protocol A: The "Gold Standard" (Cerium-Promoted Grignard)

Best for: Complex aryl groups, enolizable substrates, and when organolithiums are unavailable.[1]

Mechanism: Anhydrous CeCl


 reacts with RMgX to form an organocerium species (RCeCl

) which is less basic but highly nucleophilic due to Cerium's high affinity for the carbonyl oxygen [1, 2].
  • Preparation of Anhydrous CeCl

    
     (CRITICAL): 
    
    • Start with CeCl

      
      . Pulverize rapidly in a mortar.
      
    • Place in a flask under high vacuum (<0.5 mmHg).

    • Heat gradually to 140°C over 1 hour.

    • Hold at 140-150°C for 2-3 hours. Note: The solid should remain a white powder. If it turns yellow, hydrolysis has occurred.[1]

    • Cool to RT under Argon.[2] Add anhydrous THF to form a slurry. Stir vigorously overnight (or sonicate for 1h) to ensure activation.

  • Reaction:

    • Cool the CeCl

      
      /THF slurry to -78°C .
      
    • Add Aryl-MgBr (1.2 - 1.5 equiv) dropwise.[1] Stir for 30-60 min to form the organocerium.

    • Add N-Boc-3-azetidinone (1.0 equiv) dissolved in THF dropwise.[1]

    • Allow to warm slowly to 0°C (or RT depending on substrate) over 2 hours.

  • Workup:

    • Quench with saturated aqueous NH

      
      Cl.
      
    • Filter through Celite to remove Cerium salts (which form a gel).

    • Extract with EtOAc or DCM.

Protocol B: The "Cryogenic" Method (Organolithium)

Best for: Simple aryl groups (PhLi, Tol-Li) and high-throughput screening.[1]

Mechanism: At -78°C, the rate of nucleophilic attack (


) is significantly faster than proton transfer (

) for lithium species [3].
  • Setup: Flame-dry flask, Argon atmosphere.

  • Dissolution: Dissolve N-Boc-3-azetidinone (1.0 equiv) in anhydrous THF (0.2 M).

  • Addition: Cool strictly to -78°C (Dry ice/Acetone).

  • Reaction:

    • Add Aryl-Li (1.1 - 1.2 equiv) dropwise down the side of the flask to precool the solution.[1]

    • Do not allow the temperature to rise. Stir at -78°C for 30-60 minutes.

    • Optional: Add TMEDA (1.1 equiv) to break up Li-aggregates if conversion is low.[1]

  • Quench: Quench at -78°C with AcOH/THF mixture or saturated NH

    
    Cl. Warming up before quenching will cause immediate enolization/decomposition.
    

Quantitative Comparison of Methods

VariableStandard Grignard (0°C)Organolithium (-78°C)CeCl

Promoted (Imamoto)
Primary Mechanism Enolization > AdditionAddition > EnolizationActivation + Addition
Typical Yield 0 - 25%50 - 70%75 - 90%
Reagent Basicity HighHigh (but kinetically controlled)Low
Complexity LowMedium (Cryogenic)High (Drying CeCl

)
Scalability GoodDifficult (Cooling capacity)Moderate (Solids handling)

Frequently Asked Questions (FAQ)

Q: Can I use commercially available "anhydrous" CeCl


 beads? 
A:  Use with caution. Commercial beads often have a hydration shell on the surface due to packaging/storage. It is highly recommended to grind them and subject them to the drying protocol (140°C under vacuum) for at least 1 hour before use to guarantee reproducibility.

Q: Why not use LaCl


 (Knochel's salts)? 
A:  You absolutely can. LaCl

is often more soluble in THF than CeCl

and does not require the tedious in-situ drying if purchased as a solution [4].[1] It works by a similar mechanism (Lewis acid activation + suppression of basicity). If you have access to it, try it as a primary alternative to the CeCl

method.[3]

Q: My product is stuck in the water layer. How do I get it out? A: 3-Aryl-azetidin-3-ols are amines with a free hydroxyl group.[1]

  • Salting Out: Add solid NaCl to the aqueous phase until no more dissolves.

  • pH Adjustment: Ensure the pH is ~10-11 (for the free amine) or neutral (if N-Boc protected).

  • Solvent: Extract 5x with DCM:Isopropanol (3:1) . The isopropanol helps pull the polar compound into the organic phase.

Q: Which protecting group is best: Boc or Benzhydryl? A:

  • N-Boc: Best for direct use in medicinal chemistry.[1] Risk: Higher water solubility of the product.

  • N-Benzhydryl: Best for process ease .[1] The product is highly lipophilic, making extraction easy. The benzhydryl group can be removed later via hydrogenation (Pd/C, H

    
    ) or chloroethyl chloroformate (ACE-Cl) [5].[1] If you are struggling with isolation, switch to N-Benzhydryl.[1]
    

References

  • Imamoto, T., et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride."[4] Journal of the American Chemical Society, vol. 111, no.[1] 12, 1989, pp. 4392–4398.[1] Link

  • Couty, F., & Evano, G. "Synthesis of 3,3-Diarylazetidines."[1] Organic Preparations and Procedures International, vol. 38, no.[1] 5, 2006, pp. 427-465.[1] Link

  • Ly, N. T., et al. "Synthesis of 3,3-Diarylazetidines."[1] Joint Meeting on Medicinal Chemistry Proceedings, 2005.[1] Link

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[1] Angewandte Chemie International Edition, vol. 43, no.[1] 25, 2004, pp. 3333-3336.[1] Link

  • Starmans, W. A. J., et al. "1-Benzhydrylazetidin-3-ol: Improved Synthesis."[1] Synlett, vol. 2006, no.[1] 12, 2006. Link

Sources

Optimization

Side-product analysis in the synthesis of 3-(2-Fluoro-4,6-dimethylphenyl)azetidin-3-ol

Technical Support Center: Advanced Synthesis Guide Topic: Impurity Profiling & Process Control for 3-(2-Fluoro-4,6-dimethylphenyl)azetidin-3-ol Ticket ID: #AZT-303-OH-IMP Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis Guide Topic: Impurity Profiling & Process Control for 3-(2-Fluoro-4,6-dimethylphenyl)azetidin-3-ol Ticket ID: #AZT-303-OH-IMP Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering challenges in the synthesis of 3-(2-Fluoro-4,6-dimethylphenyl)azetidin-3-ol . This transformation typically involves the nucleophilic addition of an organometallic reagent (derived from 1-bromo-2-fluoro-4,6-dimethylbenzene) to 1-Boc-3-azetidinone .

The specific substitution pattern (2-fluoro-4,6-dimethyl) presents a "Perfect Storm" of steric hindrance. The ortho-fluorine and ortho-methyl groups create significant steric bulk, often forcing the organolithium reagent to act as a base (proton abstraction) rather than a nucleophile (addition). This guide details the mechanistic origins of observed side products and provides corrective protocols.

Module 1: The Organometallic Addition (Critical Step)

User Question: “I am observing low conversion of the ketone and a large amount of a side product with m/z 138 (by GCMS) or a non-polar spot by TLC. Why isn't the coupling working?”

Diagnosis: Enolization-Induced Quenching (Proton Transfer) This is the most common failure mode for this scaffold. The 2,6-disubstitution on your aryl ring makes the nucleophilic attack on the carbonyl carbon sterically difficult. Consequently, the aryl lithium abstracts an acidic


-proton from the azetidinone (acting as a base).
  • The Mechanism:

    • Desired Path: Nucleophilic attack at the carbonyl carbon

      
       Tertiary Alkoxide.
      
    • Observed Path: Deprotonation of the azetidinone

      
       Lithium Enolate + 1-Fluoro-3,5-dimethylbenzene  (The "Reduced" Arene, MW ~138).
      

Corrective Protocol:

  • Cerium Chloride Additive (The Lanthanide Switch):

    • Action: Pre-mix anhydrous

      
       (dried at 140°C under vacuum for 2 hours) with the organolithium reagent before adding the ketone.
      
    • Why: This forms an Organocerium reagent (

      
      ). Organoceriums are more nucleophilic toward carbonyls but less basic than organolithiums, drastically suppressing enolization.
      
  • Temperature Control: Ensure the internal temperature remains below -70°C during addition. Higher temperatures favor the kinetic deprotonation pathway.

Visualization: Competition Pathways

ReactionPathways Start Aryl-Lithium (Nucleophile/Base) Ketone 1-Boc-3-azetidinone (Electrophile) Start->Ketone Mix Side2 Reduced Arene (1-Fluoro-3,5-dimethylbenzene) Start->Side2 Proton Transfer Target Target Alkoxide (Precursor to Product) Ketone->Target Path A: Nucleophilic Attack (Promoted by CeCl3) Side1 Lithium Enolate (Dead End) Ketone->Side1 Path B: Deprotonation (Sterically Driven)

Figure 1: Mechanistic divergence between the desired nucleophilic addition and the parasitic enolization pathway caused by steric hindrance.

Module 2: Impurity Fingerprinting (HPLC/LCMS)

User Question: “I see several impurities in the crude mixture. Can you help identify them based on mass shifts?”

Diagnosis: Side-Product Library The following table summarizes the likely impurities based on the chemistry of hindered aryl lithiums and azetidines.

Impurity TypeOriginMass Shift (vs Target)Characteristic
Reduced Arene Protonation of Aryl-Li (Enolization)N/A (Low MW)Volatile, non-polar, often lost in vac.
Biaryl (Homocoupling) Oxidation of Aryl-LiHigh MW (Dimer of Aryl)Very non-polar, UV active.
Azetidinone Dimer Aldol CondensationVariable Formed if ketone is added too slowly to base.
Wurtz Product Alkyl halide coupling+Br/-Li artifactRare if Halogen-Exchange is complete.
Dehydrated Alkene Acidic Workup-18 Da (Loss of H2O)Forms 3-aryl-azetidine (alkene).

Technical Insight: If you observe a Biaryl species (2,2'-difluoro-4,4',6,6'-tetramethylbiphenyl), your lithiation step is generating oxidative byproducts. This often happens if the reaction is exposed to trace air or if the metal-halogen exchange is too warm (>-60°C).

Module 3: Deprotection & Isolation Risks

User Question: “My product degrades during Boc-deprotection with TFA/DCM. The NMR shows a mess of aliphatic signals.”

Diagnosis: Ring Opening / Rearrangement 3-Hydroxy-azetidines are strained rings. While tertiary alcohols are generally stable, the presence of the electron-rich aryl group at the 3-position can stabilize a carbocation intermediate, facilitating ring opening under strong acidic conditions.

  • Risk Factor: Strong acids (TFA, HCl) can protonate the hydroxyl group.

  • Mechanism: Protonation

    
     Loss of 
    
    
    
    
    
    Formation of tertiary carbocation
    
    
    Nucleophilic attack by counter-ion (Cl- or TFA-) or solvent
    
    
    Ring opening.

Corrective Protocol:

  • Switch to HCl in Dioxane (Anhydrous): Avoid water. Water acts as a nucleophile to open the ring.

  • Alternative: Methanesulfonic Acid (MsOH): Use dilute MsOH in isopropyl acetate. This often provides a gentler deprotection profile than TFA.

  • Workup: Quench immediately with cold saturated

    
    . Do not  allow the acidic solution to stand at room temperature for extended periods.
    

Visualization: Acid-Catalyzed Degradation

Degradation Product 3-Aryl-3-hydroxy-azetidine (Target) Cation Tertiary Carbocation (Transient) Product->Cation Acid (H+) -H2O Alkene Dehydrated Product (Endocyclic Double Bond) Cation->Alkene Elimination (-H+) RingOpen Ring-Opened Isomer (Amino-Ketone/Alcohol) Cation->RingOpen Nucleophilic Attack (H2O/Cl-)

Figure 2: The instability of the tertiary benzylic-like alcohol in strained rings under acidic conditions.

References & Validated Sources

  • Organocerium Chemistry: Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents." Journal of the American Chemical Society, 111(12), 4392–4398. Link

  • Azetidin-3-one Synthesis & Reactivity: Wiles, R. J., et al. "Bench-Stable, Solid Azetidin-3-one Surrogates." Organic Letters, 2019. Link

  • Lithiation of Hindered Aryls: Knochel, P., et al. "Preparation of polyfunctional organometallics in organic synthesis." Handbook of Functionalized Organometallics, 2005.

  • Azetidine Ring Strain: Burkhard, J. A., et al. "Oxetanes and Azetidines: A Guide to the Synthesis and Modifications of Heterocycles." Angewandte Chemie International Edition, 2010. Link

Troubleshooting

Technical Support Center: Azetidine Synthesis &amp; N-Protecting Group Optimization

The following guide is structured as a Tier 3 Technical Support resource. It assumes the user is familiar with basic organic synthesis but is facing specific, high-level challenges with azetidine formation.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support resource. It assumes the user is familiar with basic organic synthesis but is facing specific, high-level challenges with azetidine formation.

Ticket Category: Small Ring Heterocycles / Kinetics / Protecting Group Strategy Status: Active Support Level: Senior Scientist / Process Chemistry

Mission Brief: The Azetidine Paradox

Azetidine synthesis is governed by a conflict between Baldwin’s Rules (which favor 4-exo-tet cyclization) and Ring Strain Energy (~25.4 kcal/mol). While kinetically allowed, the thermodynamic barrier often leads to stalled reactions, polymerization, or elimination side products.

This guide focuses on modifying N-protecting groups (PGs) to manipulate the electronics and sterics of the precursor, thereby lowering the activation energy ($ \Delta G^\ddagger $) for ring closure.

Module 1: Diagnostic & Strategy Selection

Before modifying your protocol, identify your specific failure mode. Use the decision matrix below to select the correct N-PG strategy.

Workflow: N-PG Selection for Azetidine Closure

Azetidine_Strategy Start Start: Precursor Type? TypeA Linear (Gamma-Haloamine) Start->TypeA TypeB Unactivated C(sp3)-H Bond Start->TypeB TypeC Strain Release (Bicyclo[1.1.0]butane) Start->TypeC Q_Acid Requirement: Acidify N-H? TypeA->Q_Acid Sol_PA Strategy: Directing Groups (Picolinamide/PA) Pd-Catalyzed 4-exo cyclization TypeB->Sol_PA Sol_SR Strategy: Nucleophilic Addition to Propellanes (No cyclization step needed) TypeC->Sol_SR Sol_Ts Strategy: Sulfonamides (Ts, Ns) Increases N-H acidity Prevents polymerization Q_Acid->Sol_Ts Yes (Standard) Sol_Boc Strategy: Carbamates (Boc, Cbz) Warning: Rotamer issues Requires strong base Q_Acid->Sol_Boc No (Late Stage)

Figure 1: Decision tree for selecting N-protecting groups based on the synthetic pathway. Note the divergence between classical nucleophilic substitution and modern C-H activation.

Module 2: Troubleshooting Nucleophilic Substitution (The "Classic" Route)

The Issue: You are attempting an intramolecular displacement (e.g., of a mesylate or halide) but observing low yields, elimination (allylamine), or dimerization.

Q1: Why is my cyclization stalling with N-Boc protection?

Root Cause: Rotameric Locking. The N-Boc group creates a carbamate resonance structure that has significant double-bond character. This restricts rotation around the N-C(carbonyl) bond.

  • The Physics: For 4-exo-tet cyclization, the nucleophilic nitrogen and the electrophilic carbon must align. The N-Boc group often locks the molecule in an s-trans (anti) conformation due to steric clash between the tert-butyl group and the alkyl chain, keeping the nucleophile away from the leaving group.

The Fix: Switch to N-Tosyl (Ts) or N-Nosyl (Ns) .

  • Why: Sulfonamides are tetrahedral at sulfur, avoiding the planar restriction of carbamates. They also significantly acidify the N-H proton (pKa ~10 vs. ~17 for carbamates), allowing the use of milder bases (K₂CO₃) which reduces elimination side reactions.

  • Protocol Adjustment: If you must use Boc, run the reaction at reflux in a high-boiling solvent (Toluene or Xylene) to overcome the rotational barrier, but be wary of thermal elimination.

Q2: I see the "Elimination Product" (Allylamine) instead of Azetidine.

Root Cause: Basicity vs. Nucleophilicity. In strained systems, the transition state for E2 elimination is often lower in energy than the strained substitution (S_N2).

Corrective Actions:

  • Change the PG: Use N-Nosyl (2-nitrobenzenesulfonyl) .

    • Benefit: The electron-withdrawing nature makes the nitrogen anion "softer" and less basic, favoring substitution over elimination.

    • Bonus: De-protection is milder (Thiophenol/Cs₂CO₃) compared to the harsh reductive conditions needed for Tosyl groups [1].

  • Change the Leaving Group: Switch from Iodide/Bromide to Tosylate/Mesylate .

    • Reasoning: Halides are soft leaving groups that can sometimes favor elimination. Sulfonates are harder and align better with the hard/soft acid-base matching of the sulfonamide anion.

Quantitative Comparison of PG Efficiency
N-Protecting GroupElectronic EffectRotameric BarrierPrimary RiskRecommended For
Benzyl (Bn) Electron DonatingLowPolymerization (Intermolecular)Not Recommended for closure
Boc / Cbz Weak EWGHigh (Planar)Slow Kinetics / RotamersStable intermediates
Tosyl (Ts) Strong EWGLow (Tetrahedral)Harsh DeprotectionStandard Cyclization
Nosyl (Ns) Strong EWGLowSide reactions with thiolsLabile Cyclization
Diphenylmethyl Steric BulkHighSteric hindrancePre-organization (Thorpe-Ingold)

Module 3: Advanced Protocols (C-H Activation)

The Issue: You cannot install a leaving group at the gamma-position, or the precursor is unstable.

Q3: How do I synthesize azetidines from unfunctionalized amines?

Solution: Use a Transient Directing Group or Picolinamide (PA) . Instead of a standard "protecting group," you use a group that coordinates Palladium to force the C-H bond into proximity with the nitrogen.

Mechanism (The "PA" System):

  • Installation: Condense amine with picolinic acid.

  • Activation: Pd(OAc)₂ coordinates to the pyridine nitrogen and the amide nitrogen.

  • Cyclization: The rigid geometry forces the Pd to activate the

    
    -methyl C(sp3)-H bond, forming a 4-membered palladacycle, which then reductively eliminates to form the azetidine [2].
    

Protocol: Pd-Catalyzed C-H Amination

  • Substrate: N-(alkyl)picolinamide.

  • Catalyst: Pd(OAc)₂ (5-10 mol%).

  • Oxidant: PhI(OAc)₂ (2.0 equiv) – Critical for the Pd(II)/Pd(IV) cycle.

  • Solvent: Toluene, 100-120°C.

  • Note: This reaction is sensitive to moisture. The "PG" (PA) is removed later via base hydrolysis (NaOH/EtOH) or reduction.

Module 4: Standardized Protocol (Intramolecular Cyclization)

Scenario: Cyclization of N-Tosyl-3-bromopropylamine.

Reagents:

  • Precursor: N-Tosyl-3-bromopropylamine (1.0 equiv)

  • Base: K₂CO₃ (3.0 equiv) or NaH (1.2 equiv) for difficult cases.

  • Solvent: DMF or MeCN (Anhydrous).

  • Additives: TBAI (Catalytic) if using Chloride.

Step-by-Step:

  • Concentration Check: Calculate solvent volume to achieve 0.05 M - 0.1 M .

    • Critical: High concentration (>0.2 M) favors intermolecular dimerization (12-membered rings or polymers).

  • Setup: Flame-dry flask, Ar/N₂ atmosphere.

  • Addition: Dissolve precursor in 90% of solvent. Suspend base in 10% of solvent.

  • Temperature:

    • Start at Room Temperature .[1]

    • If no reaction after 4h (TLC/LCMS), heat to 60°C .

    • Do not exceed 80°C initially to avoid elimination.

  • Workup: Quench with saturated NH₄Cl. Extract EtOAc.

    • Note: Azetidines can be volatile. Do not evaporate to dryness under high vacuum if the MW is < 150.

Module 5: FAQ - "Strain Release" & Novel Methods

Q4: Can I avoid the cyclization step entirely?

Yes. Use Strain-Release Homologation . Instead of closing a ring, you open a highly strained bicyclic system.

  • Reagent: N-Boc-1-azabicyclo[1.1.0]butane.

  • Reaction: Attack with a nucleophile (Organolithium, Grignard, or radical) at the central bond releases the strain, popping open the bicycle to yield a 3-substituted azetidine [3].

  • Advantage: This method installs substituents and creates the azetidine core simultaneously without kinetic cyclization penalties.

Q5: How do I deprotect N-Tosyl azetidines without opening the ring?

The Risk: Reductive conditions (Na/Naphthalene) or strong acids (HBr/AcOH) often cleave the strained ring. The Solution:

  • Magnesium/Methanol: Mg turnings in dry MeOH (sonication helps). Mild reductive cleavage.

  • SmI₂/HMPA: Single electron transfer method, very mild.

  • Safety: If using Na/Naphthalene, keep temperature strictly at -78°C.

References

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters. Link

  • He, G., Zhao, Y., Zhang, S., Lu, C., & Chen, G. (2012).[2] Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds. Journal of the American Chemical Society. Link

  • Fawcett, A., & Aggarwal, V. K. (2019).[2] Advances in the Synthesis of Acyclic and Cyclic Amines via Organoboron Derivatives. ACS Central Science. Link

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

Sources

Optimization

Reducing epimerization during the synthesis of chiral azetidinols

Topic: Reducing Epimerization & Stereochemical Erosion Ticket ID: AZT-3OL-STEREO-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary The synthesis of chiral azetidin-3-ols is chemically p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Epimerization & Stereochemical Erosion Ticket ID: AZT-3OL-STEREO-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of chiral azetidin-3-ols is chemically precarious due to the high ring strain (~25 kcal/mol) and the susceptibility of the 4-membered ring to ring-opening or inversion under thermal and acidic stress. Epimerization typically occurs at two critical junctures:

  • During Ring Closure (Couty Synthesis): Via the formation of aziridinium intermediates or incomplete equilibration of chloro-amine precursors.

  • During Ketone Reduction: Lack of facial selectivity during the hydride reduction of azetidin-3-ones.

This guide provides troubleshooting workflows to preserve enantiomeric excess (


) and diastereomeric ratio (

).

Module 1: The Precursor Stage (Couty Synthesis)

Context: The most robust route to chiral azetidinols is the Couty Synthesis , involving the chlorination of chiral


-amino alcohols followed by base-induced 4-exo-tet cyclization.
Diagnostic Flowchart: Loss of During Cyclization

CoutyEpimerization Start Issue: Low ee/dr after Cyclization Step1 Check Chlorination Temp (SOCl2 reaction) Start->Step1 Decision1 Was Temp > 40°C? Step1->Decision1 Result1 Risk: Aziridinium formation leading to scrambling Decision1->Result1 Yes Step2 Check Equilibration Step Decision1->Step2 No Solution Protocol Adjustment: 1. Chlorinate at 0°C 2. Heat to 80°C (Equilibration) 3. Cyclize Result1->Solution Decision2 Did you heat in DMF/Toluene before adding base? Step2->Decision2 Result2 Risk: Kinetic closure of wrong regioisomer Decision2->Result2 No Decision2->Solution Yes Result2->Solution

Caption: Troubleshooting logic for stereochemical erosion during the chlorination-cyclization sequence.

FAQ: Precursor Handling

Q1: Why am I observing racemization during the chlorination of my chiral amino alcohol? A: This is likely due to the formation of a bicyclic aziridinium ion intermediate.

  • Mechanism: If the nitrogen lone pair attacks the activated alcohol (chlorosulfite) before the chloride ion does, an aziridinium ion forms. Opening this ring is non-regioselective and often leads to racemization.

  • Solution: Protonate the amine fully. Ensure an excess of HCl or thionyl chloride (

    
    ) is maintained to keep the nitrogen protonated (
    
    
    
    ), rendering it non-nucleophilic during the activation step.

Q2: My cyclization yields a mixture of diastereomers. How do I fix this? A: You must perform the thermal equilibration step .

  • The Fix: After chlorination and concentration, redissolve the crude chloro-amine salt in DMF or toluene and heat to 80–100°C for 1–2 hours before adding the base.

  • Why? The chlorination of substituted amino alcohols often yields a mixture of primary and secondary chlorides. Heating thermodynamically drives the mixture toward the more stable primary chloride (terminal position), which is required for the specific 4-exo-tet closure that preserves the chiral center.

Module 2: Stereoselective Reduction of Azetidin-3-ones

Context: When synthesizing azetidinols by reducing azetidin-3-ones (often derived from gold-catalyzed oxidation of alkynes), the challenge is controlling the attack of the hydride to set the C3 stereocenter relative to substituents at C2.

Protocol: Diastereoselective Reduction
ParameterThermodynamic Control (Trans-selective)Kinetic Control (Cis-selective)
Reagent Sodium Borohydride (

)
L-Selectride® (Li-tri-sec-butylborohydride)
Solvent Methanol (

)
THF (Anhydrous)
Temperature -10°C to 0°C-78°C
Mechanism Small hydride attacks from the less hindered face (axial attack), often yielding the thermodynamically stable trans isomer.Bulky hydride attacks from the absolute least hindered trajectory (equatorial attack), forcing the hydroxyl into the cis position.
Typical

3:1 to 5:1>20:1

Step-by-Step Workflow (Kinetic Control):

  • Dissolution: Dissolve 1.0 eq of chiral azetidin-3-one in anhydrous THF (0.1 M) under Argon.

  • Cooling: Cool strictly to -78°C. Wait 15 minutes for thermal equilibrium.

  • Addition: Add 1.2 eq of L-Selectride dropwise over 20 minutes. Rapid addition causes local exotherms leading to epimerization.

  • Quench: Quench at -78°C with methanol. Do not warm up before quenching.

  • Workup: Oxidative workup (

    
    ) is required to remove boron byproducts, which can complex with the azetidinol and skew analytical data.
    

Module 3: Post-Synthesis Handling & Stability

Context: Azetidinols are prone to ring opening or rearrangement (e.g., to epoxides or allylic amines) under acidic conditions.

Critical Warning: The "Acid Trap"

Never subject chiral azetidin-3-ols to strong Lewis acids or prolonged exposure to silica gel without neutralization.

  • Risk: Acid protonates the hydroxyl group, transforming it into a leaving group (

    
    ). The ring strain drives the formation of a non-classical carbocation, leading to ring contraction (to cyclopropyl) or racemization.
    
  • Prevention: Pre-treat silica gel with 1% Triethylamine (

    
    ) in hexanes before column chromatography.
    
Stability Diagram: Pathways of Degradation

AzetidinolStability Azetidinol Chiral Azetidin-3-ol Acid Acidic Conditions (H+ / SiO2) Azetidinol->Acid Carbocation Carbocation Intermediate (Planar/Achiral) Acid->Carbocation Dehydration Racemate Racemized Azetidinol Carbocation->Racemate Re-attack of H2O RingOpen Ring Opening (Allylic Amine) Carbocation->RingOpen Bond Cleavage

Caption: Acid-catalyzed degradation pathways leading to loss of optical purity.

References

  • Couty, F., et al. (2002). "A straightforward synthesis of enantiopure 2-cyano azetidines from beta-amino alcohols." Tetrahedron: Asymmetry. 1[2][3][4][5][6][7][8]

  • Zhang, L., et al. (2011). "A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes." Angewandte Chemie International Edition. 9[2][3][4][5][6][7][8]

  • Sivaprakasham, M., Couty, F., et al. (2006).[10] "A straightforward synthesis of 3-substituted azetidinic amino acids."[10] University of Michigan / Arkivoc. 10[2][3][4][5][6][7][8][11][12]

  • Bott, T. M., & West, F. G. (2012). "Preparation and Synthetic Applications of Azetidines." Heterocycles. 13[2][3][4][5][6][7][8]

Sources

Reference Data & Comparative Studies

Validation

Validating the bioactivity of 3-(2-Fluoro-4,6-dimethylphenyl)azetidin-3-ol in cell-based assays

Executive Summary: The Case for Sterically Locked Azetidines In the landscape of fragment-based drug discovery (FBDD) and CNS-targeted lead optimization, 3-(2-Fluoro-4,6-dimethylphenyl)azetidin-3-ol (hereafter referred t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Sterically Locked Azetidines

In the landscape of fragment-based drug discovery (FBDD) and CNS-targeted lead optimization, 3-(2-Fluoro-4,6-dimethylphenyl)azetidin-3-ol (hereafter referred to as FDPA ) represents a sophisticated evolution of the classic phenyl-azetidine scaffold. While the "naked" 3-phenylazetidin-3-ol core is a known bioisostere for piperidines and prolines, it often suffers from rapid oxidative metabolism and promiscuous binding due to free rotation of the phenyl ring.

FDPA incorporates a "mesityl-like" substitution pattern (2-Fluoro, 4,6-Dimethyl) which serves two critical design functions:

  • Metabolic Blocking: The 4,6-dimethyl groups block the primary sites of CYP450-mediated hydroxylation (para and ortho positions).

  • Conformational Locking: The 2-fluoro and 6-methyl substituents create steric clash with the azetidine ring, restricting bond rotation and forcing the molecule into a defined atropisomeric conformation that often improves selectivity.

This guide outlines the validation framework for FDPA, comparing it against standard alternatives to demonstrate its superior physicochemical and bioactive profile in cell-based assays.

Part 1: Comparative Analysis

We compare FDPA against two standard alternatives often found in early screening libraries.

The Alternatives:

  • Alternative A (The Naked Scaffold): 3-Phenylazetidin-3-ol. The baseline fragment.[1] High rotational freedom; high metabolic liability.

  • Alternative B (The Standard Halogen): 3-(4-Fluorophenyl)azetidin-3-ol. A common "first-pass" analog. Improves potency but fails to address rotational entropy or ortho-metabolism.

Table 1: Physicochemical & Performance Comparison
FeatureFDPA (The Product) Alt A: Naked Scaffold Alt B: 4-Fluoro Analog Implication
Metabolic Stability High (Blocked sites)Low (Rapid hydroxylation)Medium (Para-blocked only)FDPA survives longer in microsomal assays.
Conformational Entropy Restricted (Atropisomer)High (Free rotation)High (Free rotation)FDPA pays a lower entropy cost upon binding.
Lipophilicity (cLogP) ~2.1 (CNS Ideal)~0.8 (Too polar)~1.2 (Moderate)FDPA has better passive membrane permeability.
Target Selectivity High (Shape driven)Low (Promiscuous)Low to MediumFDPA reduces off-target hits in safety panels.

Part 2: Mechanistic Validation (The "Why")

To validate FDPA, one must prove that the structural modifications translate to biological resilience. The following diagram illustrates the "Shielding Mechanism" you are testing for.

MetabolicShielding cluster_0 Alternative A (Naked) cluster_1 FDPA (Product) CYP CYP450 Enzyme (Metabolic Attack) Site_Para Para-Position (Exposed) CYP->Site_Para Rapid Oxidation Block_Me 4,6-Dimethyl (Steric Shield) CYP->Block_Me Blocked Block_F 2-Fluoro (Electronic Repulsion) CYP->Block_F Blocked Scaffold_A 3-Phenylazetidin-3-ol Scaffold_A->Site_Para Site_Ortho Ortho-Position (Exposed) Scaffold_A->Site_Ortho Scaffold_FDPA FDPA (Locked Core) Scaffold_FDPA->Block_Me Scaffold_FDPA->Block_F

Figure 1: Mechanistic rationale for FDPA's superior stability. The 4,6-dimethyl and 2-fluoro groups sterically and electronically shield the aromatic ring from CYP450 oxidation, a protection lacking in the alternatives.

Part 3: Experimental Protocols

To validate bioactivity, do not rely solely on binding affinity (


). You must demonstrate that the compound engages the target inside the cell and survives long enough to act.
Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: Prove FDPA penetrates the cell membrane and physically stabilizes its target protein (e.g., a specific GPCR or Transporter) better than the alternatives.

Materials:

  • HEK293 cells overexpressing target of interest.

  • Test Compounds: FDPA, Alt A, Alt B (10 µM final).

  • Lysis Buffer (with protease inhibitors).

Workflow:

  • Treatment: Incubate intact cells with FDPA (10 µM) or DMSO control for 1 hour at 37°C.

  • Heat Challenge: Aliquot cell suspension into PCR tubes. Heat to a gradient (40°C to 65°C) for 3 minutes.

  • Lysis: Cool to RT, lyse cells using freeze-thaw cycles (x3).

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (denatured) proteins.

  • Detection: Analyze supernatant via Western Blot.

  • Validation Criteria: FDPA should shift the aggregation temperature (

    
    ) of the target protein by >3°C compared to DMSO. Crucially , FDPA should show a distinct shift compared to Alt A due to tighter binding kinetics driven by the conformational lock.
    
Protocol 2: Microsomal Stability Challenge

Objective: Quantify the "Metabolic Shielding" effect described in Figure 1.

Workflow:

  • Incubation: Mix 1 µM of FDPA (or Alts) with human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes into ice-cold acetonitrile.

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Success Metric:

    • Alt A: Expect <10 min half-life (

      
      ).
      
    • FDPA: Expect >45 min half-life (

      
      ). This data point is the primary  go/no-go  filter for advancing this scaffold.
      

Part 4: The Validation Workflow

Use this logic flow to determine if FDPA acts as a valid lead in your specific assay context.

ValidationWorkflow Start Start: FDPA Validation Solubility Step 1: DMSO Solubility Check (Must be >10mM) Start->Solubility ToxScreen Step 2: Cytotoxicity (MTT/ATP) (HEK293, 24h) Solubility->ToxScreen ToxResult Is CC50 > 50µM? ToxScreen->ToxResult TargetAssay Step 3: Functional Assay (cAMP/Ca2+ Flux) ToxResult->TargetAssay Yes Fail_Tox FAIL: Non-specific Toxicity (Likely membrane disruption) ToxResult->Fail_Tox No Compare Step 4: Compare vs. Alt A (Is Potency/Stability better?) TargetAssay->Compare Fail_Potency FAIL: No Advantage (Scaffold collapse) Compare->Fail_Potency No Success VALIDATED LEAD Proceed to PK Compare->Success Yes (FDPA Superior)

Figure 2: Decision tree for validating FDPA. Note that cytotoxicity screening (Step 2) is critical because the lipophilic dimethyl-phenyl group can cause non-specific membrane disruption if not properly formulated.

References

  • Singh, G. S. (2020).[2][3] Advances in synthesis and chemistry of azetidines. Advances in Heterocyclic Chemistry, 130, 1-74. Retrieved from [Link]

  • Lowe, M. et al. (2024). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. Molecules, 29(13). Retrieved from [Link]

  • Wuitschik, G. et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(48), 8984-8987. (Validating strained rings as bioisosteres). Retrieved from [Link]

Sources

Comparative

Head-to-head comparison of different synthetic routes to 3-aryl-azetidin-3-ols

Executive Summary The 3-aryl-azetidin-3-ol scaffold is a privileged structural motif in medicinal chemistry, offering a unique combination of conformational rigidity, metabolic stability, and defined exit vectors for dru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-aryl-azetidin-3-ol scaffold is a privileged structural motif in medicinal chemistry, offering a unique combination of conformational rigidity, metabolic stability, and defined exit vectors for drug design. Unlike their flat aromatic counterparts, these sp³-rich small rings improve solubility and reduce lipophilicity (LogD), making them ideal bioisosteres.

This guide provides a technical, head-to-head comparison of the three primary synthetic strategies available to research chemists:

  • Nucleophilic Addition to Azetidin-3-ones (The "Gold Standard" for scalability and reliability).

  • Norrish-Yang Photochemical Cyclization (The "Atom-Economy" route for diversity).

  • Cyclization of Acyclic Precursors (The "De Novo" route for specific substitution patterns).

Route A: Nucleophilic Addition to Azetidin-3-ones

Status: Industry Standard | TRL: 9 (Mature)

This route is the most widely adopted method for generating 3-aryl-azetidin-3-ols due to the commercial availability of N-protected azetidin-3-ones and the reliability of organometallic chemistry.

Mechanism & Causality

The reaction proceeds via the 1,2-addition of a hard nucleophile (Aryl-Li or Aryl-MgX) to the strained ketone.

  • Why it works: The N-protecting group (Boc, Cbz, or Benzhydryl) is critical. It prevents side reactions on the nitrogen and, through steric bulk and electronic repulsion, directs the nucleophile to the carbonyl.

  • Thermodynamics: The release of ring strain is not the driver here; rather, the formation of the strong C-C bond and the stable magnesium/lithium alkoxide intermediate drives the reaction.

  • Causality: Cryogenic conditions (-78 °C) are strictly required to suppress enolization of the ketone (which acts as a base) and to prevent nucleophilic attack on the protecting group (e.g., Boc cleavage).

Protocol (Self-Validating)

Materials: N-Boc-azetidin-3-one (1.0 equiv), Aryl Bromide (1.2 equiv), n-BuLi (1.2 equiv) or Mg turnings, dry THF.

  • Reagent Prep: Generate the Aryllithium or Grignard reagent in situ in anhydrous THF under Argon. Ensure complete consumption of starting halide (check via GC-MS aliquot quenched with MeOH).

  • Addition: Cool the organometallic solution to -78 °C. Slowly cannulate a solution of N-Boc-azetidin-3-one in THF into the reaction mixture over 30 minutes.

    • Validation: The internal temperature must not rise above -70 °C to avoid side reactions.

  • Quench: After 1-2 hours, quench with saturated aqueous NH₄Cl at low temperature, then allow to warm to RT.

  • Workup: Extract with EtOAc. The product is typically a crystalline solid, often requiring minimal purification beyond crystallization or a short silica plug.

Performance Metrics
ParameterRatingNotes
Yield High (60–95%)Highly dependent on the steric bulk of the aryl group.
Scalability ExcellentRoutinely performed on kg scale in process chemistry.
Diversity HighLimited only by the availability of the aryl halide.
Safety ModerateRequires handling of pyrophoric organometallics.

Route B: Norrish-Yang Photochemical Cyclization

Status: Emerging Technology | TRL: 5 (Development/Pilot)

This route constructs the azetidine ring from acyclic


-amino aromatic ketones using light. It is a powerful method for generating diversity without transition metals.
Mechanism & Causality

The reaction leverages the photochemistry of the carbonyl group.

  • Excitation: Irradiation (typically UV-A, 300-400 nm) excites the carbonyl to a triplet state (

    
    ).
    
  • 1,5-H Abstraction: The excited oxygen radical abstracts a

    
    -hydrogen from the amine side chain.
    
  • Radical Coupling: The resulting 1,4-diradical undergoes spin inversion and couples to form the C-C bond, closing the ring.

  • Causality: The success depends heavily on the "Norrish Type II" elimination side reaction. Substituents that stabilize the diradical intermediate favor cyclization over fragmentation.

Protocol (Flow Chemistry Recommended)

Materials:


-Aminoacetophenone derivative (e.g., N-benzyl-N-phenacylamine), Acetonitrile, Flow Photoreactor (e.g., Vapourtec or similar).
  • Precursor Synthesis: Alkylate a primary amine with an

    
    -bromoacetophenone.
    
  • Irradiation: Pump a dilute solution (0.05 M in MeCN) through a fluorinated ethylene propylene (FEP) coil reactor irradiated at 365 nm.

    • Validation: Monitor consumption of starting material via LC-MS. Residence time is typically 10-30 minutes.

  • Purification: Concentrate the solvent. The product often requires column chromatography to separate from Type II fragmentation byproducts (imines/alkenes).

Performance Metrics
ParameterRatingNotes
Yield Moderate (40–75%)Competing fragmentation pathways reduce yield.
Scalability ModerateRequires continuous flow setups for >10g scale.
Diversity HighExcellent for accessing non-standard substitution patterns.
Greenness HighAtom economical; avoids stoichiometric metals.

Route C: Intramolecular Cyclization (Epoxide/Halide)

Status: Classical / Niche | TRL: 7

This route involves the cyclization of 1,3-functionalized acyclic precursors, such as 1-aryl-1,3-dichloro-2-propanol derivatives or epoxy-amines.

Mechanism

A "double displacement" or epoxide opening strategy.

  • Step 1: Reaction of a primary amine with epichlorohydrin or a 1,3-dihalo-2-propanol derivative.

  • Step 2: Base-mediated cyclization (intramolecular S_N2).

  • Limitation: To get the 3-aryl-3-ol specifically, one must start with a 2-aryl-1,3-dihalo-2-propanol (often made via Grignard addition to 1,3-dichloroacetone). This effectively makes it a variant of Route A but with a different order of operations (Ring closure last vs. Ring closure first).

Comparison to Route A

This route is generally inferior to Route A for simple 3-aryl-3-ols because 1,3-dichloroacetone is highly reactive, lachrymatory, and prone to polymerization. However, it is useful when the "Azetidinone" starting material is too expensive or unavailable, as 1,3-dichloroacetone is a cheap commodity chemical.

Comparative Analysis & Decision Matrix

Quantitative Comparison
FeatureRoute A: Ketone AdditionRoute B: PhotochemicalRoute C: Acyclic Cyclization
Step Count 1 (from Azetidinone)2 (Precursor synthesis + h

)
2-3
Atom Economy Moderate (Stoichiometric metal waste)Excellent (100% atom efficient)Low (Halide waste)
Cost High (Azetidinone cost)Low (Reagents) / High (Equipment)Low
Key Risk Moisture sensitivitySide reactions (Fragmentation)Toxicity of precursors
Visualized Workflows

G cluster_0 Route A: Organometallic Addition cluster_1 Route B: Photochemical Cyclization A1 N-Boc-Azetidin-3-one A2 Tetrahedral Intermediate (Li/Mg Alkoxide) A1->A2 + Ar-Li / Ar-MgX -78°C A3 3-Aryl-Azetidin-3-ol A2->A3 H+ Quench B1 α-Amino Acetophenone B2 Excited Triplet State (n -> π*) B1->B2 hν (300-400 nm) B3 1,4-Diradical B2->B3 1,5-H Shift B4 3-Aryl-Azetidin-3-ol B3->B4 Radical Coupling

Caption: Mechanistic flow comparison between the standard Organometallic route (Top) and the Photochemical route (Bottom).

References

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. Source: Journal of Organic Chemistry (2019) Note: Describes the preparation of 3-aryl-azetidin-3-ol precursors via Grignard addition.

  • Photochemical Flow Synthesis of 3-Hydroxyazetidines. Source: ChemPhotoChem (2019) Note: Detailed protocol for the Norrish-Yang cyclization route in flow.

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Source: Organic & Biomolecular Chemistry (2021) Note: Comprehensive review covering ring strain and cyclization strategies.

  • Kulinkovich Reaction and Variations. Source: Organic Chemistry Portal Note: Background on titanium-mediated cyclizations, offering context for alternative ring-closing methods.

Validation

Evaluating the improved physicochemical properties of fluorinated azetidine derivatives

Topic: Evaluating the improved physicochemical properties of fluorinated azetidine derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads. Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the improved physicochemical properties of fluorinated azetidine derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads.

Executive Summary

In modern drug discovery, "molecular obesity"—the tendency of lead compounds to become increasingly lipophilic and high-molecular-weight—is a critical attrition factor. The fluorinated azetidine moiety has emerged as a premier bioisostere for acyclic amines and larger saturated heterocycles (pyrrolidines, piperidines).

This guide evaluates how 3-fluoro- and 3,3-difluoroazetidine derivatives modulate physicochemical properties to lower basicity (


), reduce lipophilicity (

), and enhance metabolic stability (

), ultimately improving the safety-efficacy profile of clinical candidates.
The Structural Rationale: Why Fluorinated Azetidines?

The azetidine ring (a 4-membered nitrogen heterocycle) offers a unique high-strain scaffold (


26 kcal/mol) that rigidifies the amine vector compared to acyclic counterparts.[1] However, the unsubstituted azetidine is highly basic (

), which can lead to promiscuous binding (e.g., hERG inhibition) and poor membrane permeability due to high ionization at physiological pH.

The Fluorine Solution: Strategic fluorination at the C3 position exploits the high electronegativity of fluorine to withdraw electron density from the nitrogen center (inductive effect,


). This modulation achieves three critical goals:
  • 
     Attenuation:  Lowers basicity to the physiological range (7.0–9.0).
    
  • Metabolic Blockade: Prevents oxidative metabolism at the susceptible C3 position.

  • Conformational Locking: Induces specific ring puckering via the gauche effect.

Diagram 1: Physicochemical Modulation Logic

The following diagram illustrates the causal relationship between fluorination and improved ADME properties.

G Azetidine Native Azetidine (High pKa ~11.3) Fluorination C3-Fluorination (Inductive Effect -I) Azetidine->Fluorination Modification pKa Reduced Basicity (pKa 8.0 - 9.5) Fluorination->pKa Metab Blocked Oxidation (C3 Metabolic Soft Spot) Fluorination->Metab LogD Lower LogD7.4 (Reduced Lipophilicity) pKa->LogD Less Ionized at pH 7.4 Permeability Improved Permeability pKa->Permeability Safety Reduced hERG Liability pKa->Safety LogD->Safety Reduced Nonspecific Binding Stability Extended Half-life (t1/2) Metab->Stability

Caption: Causal pathway showing how C3-fluorination modulates fundamental properties to improve clinical viability.

Comparative Physicochemical Profiling

The following data synthesizes findings from key medicinal chemistry campaigns (e.g., Pfizer, Gilead) comparing acyclic amines with their azetidine bioisosteres.

Table 1: Physicochemical Impact of Azetidine Fluorination
PropertyDiethylamine (Acyclic Reference)Azetidine (Parent)3-Fluoroazetidine3,3-Difluoroazetidine
Basicity (

)

11.0
11.39.87.9 – 8.4
Lipophilicity (

)
0.810.600.350.55

-2.5 (High Ionization)-2.7 (High Ionization)-1.8-0.5 to 0.5
Metabolic Risk N-dealkylationC3-OxidationReducedBlocked
hERG Inhibition High RiskHigh RiskModerateLow Risk

Key Insight: While 3,3-difluoroazetidine has a slightly higher intrinsic


 than the mono-fluoro analog, its dramatically lower 

(

8.0) means a significant fraction exists as the neutral species at physiological pH (7.4). This increases the effective lipophilicity (

) just enough to improve passive permeability without reaching the threshold for "greasy" nonspecific toxicity.
Conformational Control: The Gauche Effect

Unlike pyrrolidines, which are conformationally flexible, fluorinated azetidines adopt distinct "puckered" conformations driven by the fluorine gauche effect .

  • Mechanism: The

    
     hyperconjugation stabilizes conformations where the C-F bond is gauche (approx 60°) to the adjacent N-C bonds.
    
  • Impact: This locks the vector of the nitrogen lone pair (or N-H bond), allowing for precise positioning of substituents in a protein binding pocket, reducing the entropic penalty of binding.

Experimental Protocols for Validation

To validate these properties in your own lead series, the following self-validating workflows are recommended.

Protocol A: Potentiometric

Determination

Objective: Accurate measurement of ionization constants for highly basic amines.

  • Preparation: Dissolve 5 mg of the azetidine derivative in 20 mL of degassed water/methanol (if solubility is limited) containing 0.15 M KCl (ionic strength adjustor).

  • Calibration: Calibrate the pH electrode using NIST standards (pH 4.01, 7.00, 10.01) at 25°C.

  • Titration:

    • Acidify the solution with 0.1 M HCl to pH < 2.0.

    • Titrate with 0.1 M KOH (standardized) under inert

      
       atmosphere to prevent carbonate formation.
      
    • Record pH vs. Volume added.

  • Analysis: Use the Bjerrum difference plot or Gran plot method to determine the equivalence point and calculate

    
    .
    
    • Validation Check: The titration curve must show a sharp inflection point. If the curve is shallow, increase sample concentration.

Protocol B: Microsomal Stability Assay (Metabolic Clearance)

Objective: Assess the blockade of C3-oxidation.

Diagram 2: Metabolic Stability Workflow

The following workflow details the critical steps for determining Intrinsic Clearance (


).

MetabolicAssay Substrate Test Compound (1 µM) System Liver Microsomes (0.5 mg/mL protein) Substrate->System Incubation Incubation 37°C (0, 5, 15, 30, 60 min) System->Incubation Pre-warm Cofactor NADPH Regenerating System Cofactor->Incubation Initiate Quench Quench (Ice-cold Acetonitrile) Incubation->Quench Timepoints Analysis LC-MS/MS Quantification Quench->Analysis Supernatant

Caption: Standardized workflow for assessing intrinsic clearance (


) in liver microsomes.

Step-by-Step Methodology:

  • Incubation: Mix test compound (1 µM final) with liver microsomes (human/mouse, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH cofactor to start the reaction. Include a "minus NADPH" control to rule out chemical instability.

  • Sampling: At

    
     min, remove aliquots and immediately quench in ice-cold acetonitrile containing an internal standard (e.g., warfarin).
    
  • Processing: Centrifuge at 4000 rpm for 20 min to pellet proteins.

  • Quantification: Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    is the elimination rate constant.
Synthesis & Sourcing Notes

For researchers initiating SAR (Structure-Activity Relationship) studies, 3,3-difluoroazetidine hydrochloride is the primary building block.

  • Commercial Availability: Readily available as the hydrochloride salt (CAS: 288315-03-7).

  • Handling Precaution: The free base is volatile. Always handle as the HCl or TFA salt until the final coupling step.

  • Coupling Chemistry: Due to the lower nucleophilicity of the fluorinated nitrogen (reduced

    
    ), standard 
    
    
    
    alkylations may require higher temperatures or stronger bases (e.g.,
    
    
    in DMF) compared to non-fluorinated azetidines.
References
  • Stepan, A. F., et al. (2011).[2] "Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity." Chemical Research in Toxicology. Link

  • Mykhailiuk, P. K. (2014). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • O'Hagan, D. (2008). "Understanding Organofluorine Chemistry. An Introduction to the C–F Bond." Chemical Society Reviews. Link

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[3][4][5][6] Angewandte Chemie International Edition. (Comparative context for 4-membered rings). Link

Sources

Safety & Regulatory Compliance

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